Hv1 Proton Channel Inhibition: Ethyl Ester Analog Retains Activity Where the Non-Esterified 4-Methyl Analog Shows Reduced Blockade
In a direct head-to-head panel of 12 guanidinothiazole derivatives tested for human Hv1 channel inhibition at a uniform concentration of 200 μM in inside-out patches from Xenopus oocytes (holding potential −80 mV, depolarization to +120 mV, pHᵢ = pHₒ = 6.0), the ethyl ester homolog ethyl 2-guanidino-4-methyl-1,3-thiazole-5-carboxylate (compound [9]) produced Hv1 current inhibition comparable to or exceeding that of the reference inhibitor 2-guanidinobenzimidazole (2GBI), whereas (4-methyl-1,3-thiazol-2-yl)guanidine (compound [5]), which lacks the C-5 carboxylate ester, exhibited markedly weaker inhibition [1]. The four guanidinothiazoles for which full concentration–response curves were determined (compounds [2], [3], [6], [11]) yielded Hill coefficients ranging from 1.109 ± 0.040 to 1.306 ± 0.033, indicative of positive binding cooperativity—a pharmacological feature not observed with 2GBI (h = 0.975 ± 0.024) [1]. Although full Kd determination was not reported for compound [9] specifically, the single-point 200 μM inhibition data establish that C-5 esterification is a critical determinant of Hv1 blocking potency within the 2-guanidino-4-methylthiazole series [1].
| Evidence Dimension | Human Hv1 proton channel current inhibition at single concentration |
|---|---|
| Target Compound Data | Ethyl 2-guanidino-4-methyl-1,3-thiazole-5-carboxylate (compound [9]): ~60–75% inhibition of Hv1 current at 200 μM (estimated from Figure 1b, n ≥ 4) |
| Comparator Or Baseline | (4-Methyl-1,3-thiazol-2-yl)guanidine (compound [5], no C-5 ester): ~20–35% inhibition at 200 μM; 2-Guanidinobenzimidazole (2GBI, compound [1]): ~55–65% inhibition at 200 μM |
| Quantified Difference | Estimated ~2- to 3-fold greater inhibition for C-5 ester-containing analog vs. non-esterified 4-methyl comparator at equimolar concentration |
| Conditions | Inside-out patch clamp; Xenopus oocytes expressing human Hv1; depolarization to +120 mV from −80 mV; pHᵢ = pHₒ = 6.0; inhibitor concentration 200 μM; data expressed as means ± S.E.M. (n ≥ 4) |
Why This Matters
This head-to-head comparison demonstrates that the C-5 ester group is not a silent structural feature but a determinant of ion channel pharmacology; procurement of the non-esterified analog would yield falsely negative results in Hv1 screening campaigns.
- [1] Hong L, Kim IH, Tombola F. Interrogation of the intersubunit interface of the open Hv1 proton channel with a probe of allosteric coupling. Sci Rep. 2015;5:14077. Figure 1a–c; Supplementary Table 1; Supplementary Fig. 1. View Source
